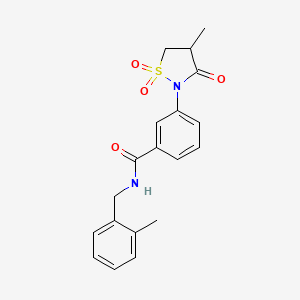
3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide, also known as CPB, is a compound that has been extensively studied for its potential applications in various fields of science. This compound is a member of the benzamide family and has been shown to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide exerts its anti-cancer effects through the inhibition of the proteasome, which is responsible for the degradation of proteins in cells. By inhibiting the proteasome, 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide prevents the degradation of proteins that are involved in cell cycle regulation and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide has also been shown to exhibit anti-inflammatory and neuroprotective effects. 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide inhibits the production of pro-inflammatory cytokines and reduces the activation of microglia, which are involved in neuroinflammation. 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide has also been shown to protect neurons from oxidative stress and promote neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide in lab experiments is its high potency and selectivity for the proteasome. 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide has been shown to be more potent than other proteasome inhibitors such as bortezomib and carfilzomib. However, one of the limitations of using 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research of 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide. One area of research is in the development of new cancer therapies that incorporate 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide. Another area of research is in the development of new neuroprotective agents that utilize the anti-inflammatory and neuroprotective effects of 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide. Additionally, there is potential for the use of 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide in the treatment of other diseases such as autoimmune disorders and viral infections.
Conclusion:
In conclusion, 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide is a compound that has been extensively studied for its potential applications in various fields of science. Its anti-cancer, anti-inflammatory, and neuroprotective effects make it a promising candidate for the development of new therapies. While there are limitations to its use in lab experiments, 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide remains an important compound for scientific research and has the potential to lead to significant advancements in the field of medicine.
Métodos De Síntesis
The synthesis of 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide involves the reaction of 3-chlorobenzoic acid with N-(2,5-dioxopyrrolidin-1-yl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide in high yield and purity.
Aplicaciones Científicas De Investigación
3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is in the field of cancer treatment. 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
3-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-8-3-1-2-7(6-8)11(17)13-14-9(15)4-5-10(14)16/h1-3,6H,4-5H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEJHWIHUPVGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-fluorophenyl){4-[2-(4-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B5170651.png)

![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5170692.png)
![3-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5170699.png)
![N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5170702.png)

![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5170714.png)
![N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5170725.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine](/img/structure/B5170726.png)

![1-[(2,3-dimethylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5170738.png)
![2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5170744.png)
![3-methoxy-4-[2-(2,3,5-trimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B5170752.png)
![N-(5-chloro-2-methylphenyl)-N'-{3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl}urea](/img/structure/B5170758.png)